N-(4-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(4-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H23BrN4O2S and its molecular weight is 511.44. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antimicrobial Activity
Research into the chemical structure N-(4-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide and its derivatives has unveiled a wide array of potential scientific applications, particularly in the realms of antitumor and antimicrobial activities. Compounds with similar structural frameworks have been synthesized and tested for their biological activities, offering insights into the potential therapeutic uses of such chemicals.
Antitumor Applications
One study focused on the synthesis of novel acetamide, pyrrole, and pyrrolopyrimidine derivatives, including compounds structurally related to this compound, to evaluate their antitumor activity. Notably, certain derivatives were found to be more effective than doxorubicin, a widely used antitumor drug, highlighting their potential as potent anticancer agents (Alqasoumi et al., 2009).
Antimicrobial Applications
Another realm of interest is the antimicrobial efficacy of derivatives similar to this compound. Research into thienopyrimidine linked rhodanine derivatives demonstrated significant antibacterial potency against various bacterial strains, such as E. coli and B. subtilis, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity. These findings suggest the chemical's derivatives as promising candidates for developing new antimicrobial agents (Kerru et al., 2019).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN4O2S/c1-2-3-13-29-23(31)22-21(19(14-26-22)16-7-5-4-6-8-16)28-24(29)32-15-20(30)27-18-11-9-17(25)10-12-18/h4-12,14,26H,2-3,13,15H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCFPEKHJUDMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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